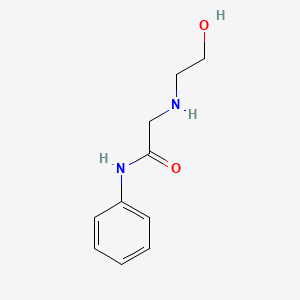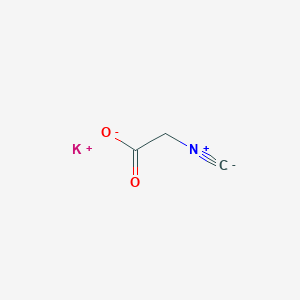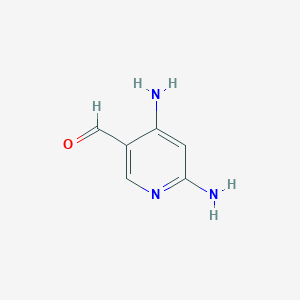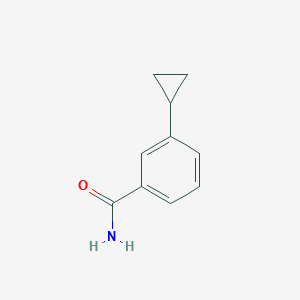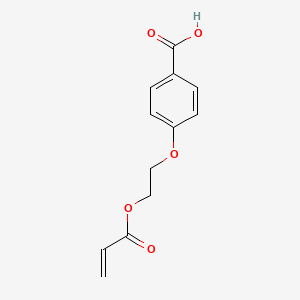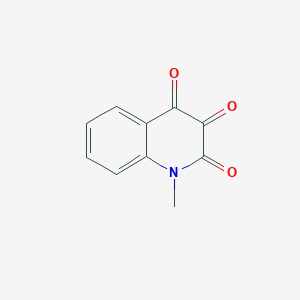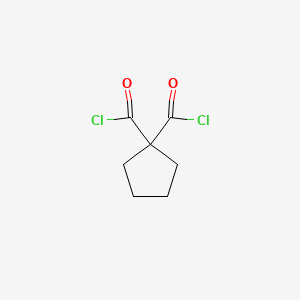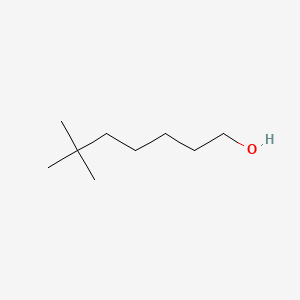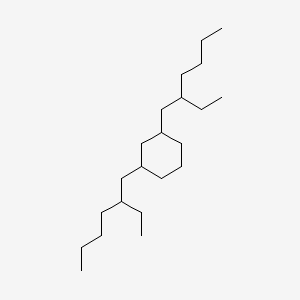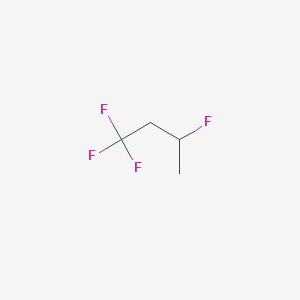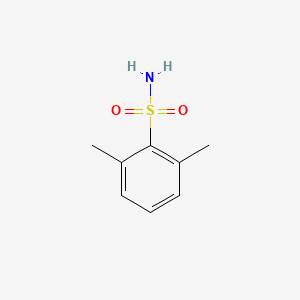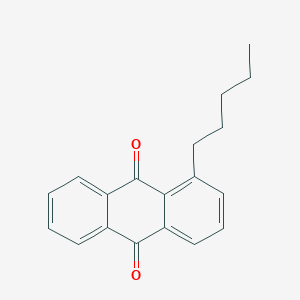
Methyl 3-cyclopentyl-2-(4-methylsulfonylphenyl)propionate
概述
描述
准备方法
3-环戊基-2-(4-甲磺酰基苯基)丙酸甲酯的合成涉及多个步骤。 一种常见的合成路线包括在强酸催化剂存在下,用甲醇酯化 3-环戊基-2-(4-甲磺酰基苯基)丙酸 . 反应条件通常包括将混合物回流数小时以确保完全转化。 工业生产方法可能涉及类似的步骤,但规模更大,并具有优化的反应条件以最大限度地提高产率和纯度 .
化学反应分析
3-环戊基-2-(4-甲磺酰基苯基)丙酸甲酯经历各种化学反应,包括:
这些反应中常用的试剂和条件包括强酸、碱和各种有机溶剂。 形成的主要产物取决于所用特定反应条件和试剂.
科学研究应用
3-环戊基-2-(4-甲磺酰基苯基)丙酸甲酯在科学研究中有多种应用,包括:
5. 作用机理
3-环戊基-2-(4-甲磺酰基苯基)丙酸甲酯的作用机制涉及其与特定分子靶标和途径的相互作用。 该化合物可以作为某些酶的抑制剂或激活剂,影响代谢过程和生化途径 . 所涉及的具体分子靶标和途径取决于其使用的具体应用和环境 .
作用机制
The mechanism of action of Methyl-3-cyclopentyl-2-(4-methylsulfonylphenyl)propionate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use .
相似化合物的比较
3-环戊基-2-(4-甲磺酰基苯基)丙酸甲酯可以与其他类似化合物进行比较,例如:
3-环戊基-2-(4-甲磺酰基苯基)丙酸甲酯: 该化合物具有类似的结构,但具有甲磺酰基而不是甲磺酰基.
3-环戊基-2-(4-甲磺酰基苯基)丙酸甲酯: 另一种类似化合物,在酯基上略有不同.
属性
CAS 编号 |
300355-19-5 |
|---|---|
分子式 |
C16H22O4S |
分子量 |
310.4 g/mol |
IUPAC 名称 |
methyl 3-cyclopentyl-2-(4-methylsulfonylphenyl)propanoate |
InChI |
InChI=1S/C16H22O4S/c1-20-16(17)15(11-12-5-3-4-6-12)13-7-9-14(10-8-13)21(2,18)19/h7-10,12,15H,3-6,11H2,1-2H3 |
InChI 键 |
JZGAQEVYHMXQQF-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CC1CCCC1)C2=CC=C(C=C2)S(=O)(=O)C |
规范 SMILES |
COC(=O)C(CC1CCCC1)C2=CC=C(C=C2)S(=O)(=O)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
